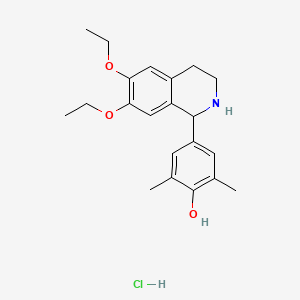![molecular formula C27H35N3O4 B10796404 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019662 is a novel inhibitor of Plasmodium falciparum, the parasite responsible for malaria . This compound has garnered significant attention due to its potential in combating malaria, a disease that affects millions of people worldwide.
Preparation Methods
The synthesis of MMV019662 involves a series of chemical reactions that require precise conditions and reagents. The compound is typically synthesized through a customized synthesis process, which involves multiple steps and the use of advanced synthesis technology . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
MMV019662 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV019662 is primarily used in scientific research for its inhibitory effects on Plasmodium falciparum. It is utilized in studies aimed at understanding the biology of the malaria parasite and developing new antimalarial drugs . Additionally, MMV019662 is used in research related to drug resistance and the identification of novel drug targets .
Mechanism of Action
The mechanism of action of MMV019662 involves the inhibition of Plasmodium falciparum Niemann-Pick Type C1-Related Protein (PfNCR1). This protein is essential for maintaining the parasite’s plasma membrane lipid homeostasis. Inhibition of PfNCR1 disrupts the parasite’s membrane integrity, leading to its death .
Comparison with Similar Compounds
MMV019662 is unique in its specific inhibition of PfNCR1. Similar compounds that target Plasmodium falciparum include MMV009108 and MMV028038, which also disrupt the parasite’s plasma membrane lipid homeostasis but through different mechanisms . These compounds highlight the diverse approaches being explored in the fight against malaria.
Properties
Molecular Formula |
C27H35N3O4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H35N3O4/c1-32-23-10-8-22(9-11-23)29-13-15-30(16-14-29)24(18-28-27(31)20-5-3-2-4-6-20)21-7-12-25-26(17-21)34-19-33-25/h7-12,17,20,24H,2-6,13-16,18-19H2,1H3,(H,28,31) |
InChI Key |
GZKQFQMTVICWQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3CCCCC3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)
![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10796369.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![3-chloro-N-[4-[4-[(3,4-dimethoxyphenyl)methylamino]piperidin-1-yl]phenyl]benzamide](/img/structure/B10796384.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)
![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide](/img/structure/B10796397.png)
